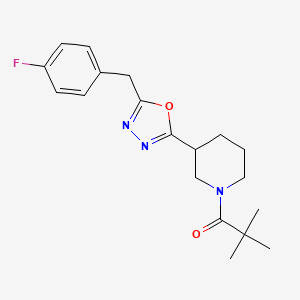

1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2,2-dimethylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O2/c1-19(2,3)18(24)23-10-4-5-14(12-23)17-22-21-16(25-17)11-13-6-8-15(20)9-7-13/h6-9,14H,4-5,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLJQEWXLSEHTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCCC(C1)C2=NN=C(O2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, an oxadiazole moiety, and a fluorobenzyl group. Its molecular formula is with a molecular weight of 329.42 g/mol. The presence of the oxadiazole ring is particularly significant due to its known biological activities.

Biological Activity Overview

Research indicates that compounds containing oxadiazole structures often exhibit a range of biological activities including:

- Antimicrobial Activity : Compounds with oxadiazole rings have been reported to show significant antibacterial and antifungal properties.

- Anticancer Potential : The structural characteristics of oxadiazoles suggest potential in cancer therapy, particularly in inhibiting tumor growth.

- Enzyme Inhibition : Many derivatives have demonstrated the ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.

The proposed mechanism of action for this compound involves the interaction with specific biological targets:

- Enzyme Interaction : The compound may bind to active sites on enzymes, altering their activity. For instance, studies have shown that similar compounds can act as competitive inhibitors against AChE .

- Molecular Docking Studies : Computational studies suggest that the compound can effectively dock into enzyme active sites, indicating a strong potential for enzyme inhibition .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives including those related to this compound. Results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) in the range of 0.5 to 10 µg/mL against several bacterial strains .

Anticancer Properties

Research on oxadiazole-containing compounds has shown promising results in inhibiting cancer cell proliferation. For example, derivatives were tested against human cancer cell lines and demonstrated IC50 values ranging from 5 to 20 µM . The structural components such as the piperidine ring are believed to enhance cellular uptake and bioactivity.

Enzyme Inhibition Studies

The compound's potential as an AChE inhibitor was highlighted in a study where similar piperidine derivatives showed IC50 values between 0.5 µM and 10 µM . This suggests that modifications like the fluorobenzyl group can significantly enhance inhibitory activity.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 329.42 g/mol |

| Antibacterial MIC Range | 0.5 - 10 µg/mL |

| Anticancer IC50 Range | 5 - 20 µM |

| AChE Inhibition IC50 | 0.5 - 10 µM |

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Compounds containing oxadiazole derivatives have been investigated for their anticancer properties. The presence of the fluorobenzyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cellular membranes and exert cytotoxic effects on cancer cells.

- Antimicrobial Properties : Research has indicated that oxadiazole derivatives exhibit significant antimicrobial activity. Studies have shown that the introduction of various substituents can modulate the antibacterial and antifungal efficacy of these compounds.

- Neuropharmacology : The piperidine structure is commonly associated with neuroactive compounds. This compound may possess neuroprotective effects or act as a modulator of neurotransmitter systems, making it a candidate for further research in treating neurological disorders.

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry examined a series of oxadiazole derivatives and found that those with a piperidine substituent displayed enhanced antiproliferative activity against various cancer cell lines. The study highlighted the importance of structural modifications in optimizing therapeutic efficacy .

- Investigation of Antimicrobial Effects : Research published in Antibiotics assessed the antimicrobial properties of oxadiazole derivatives, demonstrating that specific modifications led to increased activity against resistant strains of bacteria. The findings suggest that compounds similar to 1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one could be developed as new antimicrobial agents .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring exhibits nucleophilic and electrophilic reactivity. Key reactions include:

a. Nucleophilic Substitution

The oxadiazole’s C2 position (adjacent to nitrogen) is susceptible to nucleophilic attack. For example:

b. Ring-Opening Reactions

Under acidic or basic conditions, the oxadiazole ring can undergo cleavage. For instance:

-

Hydrolysis with aqueous HCl generates carboxylic acid derivatives .

-

Reduction with LiAlH₄ produces amidine intermediates.

Table 1: Oxadiazole Reaction Examples

Piperidine Nitrogen Reactivity

The piperidine nitrogen participates in alkylation and acylation:

a. Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) forms quaternary ammonium salts .

b. Acylation

The ketone group in the propan-1-one moiety can undergo nucleophilic attack by amines or alcohols, forming amides or esters, respectively.

Example Reaction Pathway

Ketone Functional Group Reactions

The 2,2-dimethylpropan-1-one group enables:

a. Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to a secondary alcohol.

b. Condensation

Reaction with hydroxylamine forms an oxime, which can be further dehydrated to a nitrile .

Table 2: Ketone Derivative Reactions

| Reaction | Reagents | Product | Source |

|---|---|---|---|

| Reduction | H₂/Pd/C, ethanol, 50°C | 2,2-Dimethylpropan-1-ol | |

| Oxime formation | NH₂OH·HCl, pyridine, reflux | Oxime intermediate |

Fluorobenzyl Group Reactivity

The 4-fluorobenzyl substituent influences electronic properties and participates in:

a. Electrophilic Aromatic Substitution

-

Nitration (HNO₃/H₂SO₄) introduces nitro groups at the meta position relative to fluorine .

-

Halogenation (Br₂/FeBr₃) adds bromine to the aromatic ring .

b. Cross-Coupling Reactions

Suzuki-Miyaura coupling with arylboronic acids modifies the benzyl group .

Synthetic Optimization Considerations

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance oxadiazole reactivity .

-

Temperature : Oxadiazole substitutions require 80–100°C for optimal yields .

-

Catalysts : Lewis acids (AlCl₃) improve aza-Prins cyclization efficiency for piperidine derivatives .

Hypothetical Reaction Pathways

Based on structural analogs, the compound may undergo:

-

Oxadiazole-Piperidine Ring Functionalization : Sequential alkylation and acylation to generate bifunctional derivatives.

-

Tandem Reduction-Condensation : Converting the ketone to an alcohol followed by esterification.

Q & A

Basic: What are the standard protocols for synthesizing 1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including cyclization of 1,3,4-oxadiazole rings and coupling with piperidine derivatives. Key steps include:

- Oxadiazole formation : Condensation of hydrazides with carboxylic acid derivatives under reflux using catalysts like POCl₃ (as seen in and ).

- Piperidine coupling : Nucleophilic substitution or amidation reactions, often requiring anhydrous conditions and catalysts (e.g., palladium for cross-couplings) .

- Intermediate characterization : Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., ¹H and ¹³C NMR) and High-Performance Liquid Chromatography (HPLC) to assess purity (>95%) .

Advanced: How can researchers resolve discrepancies in reaction yields when synthesizing the 1,3,4-oxadiazole core under varying catalytic conditions?

Methodological Answer:

Contradictory yields may arise from solvent polarity, temperature gradients, or catalyst efficiency. To address this:

- Optimization studies : Use Design of Experiments (DoE) to test variables (e.g., POCl₃ vs. H₂SO₄ as catalysts, DMF vs. THF as solvents) .

- Real-time monitoring : Employ Thin-Layer Chromatography (TLC) or in-situ IR spectroscopy to track reaction progress and identify side products .

- Post-hoc analysis : Compare NMR data of products synthesized under different conditions to detect structural anomalies (e.g., undesired regioisomers) .

Basic: Which analytical techniques are critical for confirming the purity and identity of this compound?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases to quantify purity .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm the 4-fluorobenzyl group (δ ~7.2 ppm for aromatic protons) and piperidine protons (δ ~3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion [M+H]⁺ matching the formula C₂₀H₂₅FN₃O₂ .

Advanced: What strategies are recommended for improving the stability of this compound during long-term storage?

Methodological Answer:

- Degradation analysis : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks to identify degradation pathways (e.g., hydrolysis of oxadiazole or oxidation of piperidine) .

- Formulation : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent photolytic cleavage or moisture absorption .

- Excipient screening : Test stabilizers like ascorbic acid or cyclodextrins in co-crystallization trials .

Basic: How is the 4-fluorobenzyl moiety introduced into the 1,3,4-oxadiazole ring during synthesis?

Methodological Answer:

The 4-fluorobenzyl group is typically incorporated via:

- Schiff base formation : Reacting 4-fluorobenzylamine with carbonyl precursors (e.g., aldehydes or ketones) .

- Cyclocondensation : Using 4-fluorophenylacetic acid hydrazide with activated carbonyl compounds (e.g., triphosgene) under reflux .

- Validation : Confirm substitution via ¹⁹F NMR (δ ~–115 ppm for aromatic fluorine) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?

Methodological Answer:

- Structural analogs : Synthesize derivatives with variations in the oxadiazole (e.g., 1,2,4-triazole substitution) or piperidine (e.g., N-methylation) moieties .

- Biological assays : Test against target enzymes (e.g., kinases or proteases) to correlate substituents with IC₅₀ values. For example, shows that pyrazole-to-thiazole substitutions enhance antimicrobial activity .

- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Basic: What are the common solvents and catalysts used in the final step of synthesizing this compound?

Methodological Answer:

- Solvents : Polar aprotic solvents (DMF, DMSO) for coupling reactions; methanol/ethanol for recrystallization .

- Catalysts : Acid catalysts (HCl, H₂SO₄) for condensation; palladium-based catalysts (e.g., Pd/C) for hydrogenation .

Advanced: How can researchers address low yields in the piperidine-propanone coupling step?

Methodological Answer:

- Mechanistic investigation : Probe steric hindrance from the 2,2-dimethyl group using DFT calculations to identify transition-state barriers .

- Alternative reagents : Replace traditional coupling agents (EDCI/HOBt) with uranium salts (e.g., HATU) to enhance reactivity .

- Microwave-assisted synthesis : Reduce reaction time and improve yields by 20–30% via controlled microwave heating (e.g., 100°C, 150 W) .

Basic: What are the key spectral signatures of this compound in infrared (IR) spectroscopy?

Methodological Answer:

- Oxadiazole ring : Strong absorption at ~1650 cm⁻¹ (C=N stretch) .

- Carbonyl group : Sharp peak at ~1700 cm⁻¹ (ketone C=O) .

- Aromatic C-F : Bending vibrations at ~1220 cm⁻¹ .

Advanced: How can metabolic instability of this compound be mitigated for in vivo studies?

Methodological Answer:

- Prodrug design : Introduce ester or amide prodrug moieties to shield labile groups (e.g., oxadiazole) from hepatic enzymes .

- Microsomal assays : Test stability in liver microsomes (human/rat) to identify vulnerable sites for structural modification .

- PEGylation : Attach polyethylene glycol (PEG) chains to improve half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.